N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-10-17(21-20-13)22-8-5-15(6-9-22)19-18(24)14-11-16-4-2-3-7-23(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQCTBAGGDJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach involves the following steps:
Synthesis of 5-methyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions.
Preparation of piperidine derivative: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of indolizine: Indolizine can be synthesized through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Coupling reactions: The final step involves coupling the pyrazole, piperidine, and indolizine moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide exhibits significant biological activity, making it a subject of interest in drug development. Several studies have highlighted its potential applications:
Antimicrobial Activity
Research indicates that similar compounds demonstrate antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole and piperidine structures have shown promising results in inhibiting bacterial growth, suggesting that this compound may also possess such activity .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The structural motifs present in the compound are known to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, indicating potential use as an anti-inflammatory agent. Its interaction with enzymes and receptors involved in inflammatory responses could lead to therapeutic applications for conditions like arthritis or other inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and support the rational design of more potent derivatives.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure–activity relationships (SAR). For example:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of pyrazole derivatives against specific bacterial strains using the Diameter of Inhibition Zone (DIZ) assay, revealing significant activity for certain derivatives .
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of similar indole-based compounds demonstrated their ability to induce apoptosis in various cancer cell lines, supporting further exploration of this compound as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Indolizine-2-carboxylic Acid Derivatives
The closest analogs are 1-(indolizin-2-ylcarbonyl)pyrrolidine (192) and 1-(indolizin-2-ylcarbonyl)piperidine (193) (). A comparative analysis is outlined below:
| Parameter | Compound 192 | Compound 193 | Target Compound |
|---|---|---|---|
| Core Structure | Indolizine-2-carboxamide | Indolizine-2-carboxamide | Indolizine-2-carboxamide |
| Substituent | Pyrrolidine ring | Piperidine ring | Piperidine + 5-methylpyrazole substituent |
| Melting Point | 104–105°C | 139–141°C | Not reported |
| Synthetic Yield | 80% | 70% | Not reported |
| Key Spectral Data | MS: m/z 229 [M+H]⁺ | MS: m/z 243 [M+H]⁺ | Not reported |
Key Observations :
- Structural Differences: The target compound replaces the simple piperidine ring in Compound 193 with a piperidine-4-yl group bearing a 5-methylpyrazole substituent.
- Physicochemical Properties : The piperidine analog (193) exhibits a higher melting point than the pyrrolidine derivative (192), likely due to increased molecular rigidity. The target compound’s pyrazole group could further influence solubility or crystallinity, though experimental data are lacking.
- Synthetic Efficiency: The lower yield of Compound 193 (70%) versus 192 (80%) suggests that piperidine coupling may be less efficient than pyrrolidine under similar conditions.
Comparison with Patent-Derived Analogues
describes structurally distinct but functionally related carboxamide derivatives, such as Example 51 and Example 52 from a 2024 patent. These compounds include:
- Example 51 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide.
- Example 52: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
Key Differences :
Complexity: The patent compounds feature multi-ring systems (e.g., thiazole, isoindolinone) and chiral centers, contrasting with the target compound’s simpler pyrazole-piperidine-indolizine architecture.
Functional Groups : The hydroxyl and thiazole groups in Examples 51–52 may improve solubility or target engagement compared to the target compound’s methylpyrazole group.
Therapeutic Implications: While the target compound’s indolizine core suggests kinase or enzyme inhibition (common for such scaffolds), the patent compounds’ thiazole and hydroxy motifs imply applications in oncology or immunology .
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Indolizine Core : Provides a stable framework that influences pharmacological properties.
- Pyrazole Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Moiety : Enhances solubility and bioavailability.
Molecular Formula
Molecular Weight
Approximately 285.35 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and glioma cells.
The compound appears to inhibit key signaling pathways involved in tumor growth, including:
- BRAF(V600E) : A mutant form of the BRAF protein implicated in many cancers.
- EGFR : Epidermal Growth Factor Receptor, often overexpressed in cancer cells.
In vitro assays have shown that the compound can induce apoptosis in cancer cells, as evidenced by increased markers of cell death and reduced cell viability in treated cultures .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown activity against various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study also explored the synergistic effects when combined with doxorubicin, revealing enhanced cytotoxicity .
Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was tested for its ability to inhibit LPS-induced inflammation in macrophage cell lines. The results showed a marked decrease in TNF-α production, suggesting its potential as an anti-inflammatory therapeutic .
Study 3: Antimicrobial Activity
A series of experiments assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The compound exhibited moderate to strong inhibition against several pathogenic fungi and bacteria, indicating its broad-spectrum antimicrobial potential .
Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Inhibits BRAF(V600E), EGFR signaling |
| Anti-inflammatory | Reduces cytokine production | Inhibits LPS-induced TNF-α and NO |
| Antimicrobial | Inhibits growth of pathogens | Disrupts cellular integrity |
Q & A
Q. How can the synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indolizine-2-carboxamide be optimized for higher yields and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and reaction times. For example:
- Step 1: Condensation of the indolizine-2-carboxylic acid derivative with a piperidine intermediate under reflux in dimethylformamide (DMF) or acetic acid .
- Step 2: Coupling with 5-methyl-1H-pyrazole-3-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases .
- Yield improvements (15–20%) are achievable by adjusting stoichiometric ratios (1.2:1 for amine:acid) .
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer: Purification strategies depend on solubility and byproduct profiles:
- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystalline products .
- Column Chromatography: Employ silica gel with gradient elution (e.g., 5–30% methanol in chloroform) to separate polar impurities .
- HPLC Prep: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity >98% .
Q. Which analytical methods are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error .
- HPLC-UV: Purity >95% at 254 nm .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to kinases or GPCRs, focusing on hydrogen bonding with the carboxamide group and π-π stacking of the indolizine ring .
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinase domains) to measure binding affinity (KD values) .
- Mutagenesis Studies: Replace key residues (e.g., Tyr → Phe in binding pockets) to validate docking predictions .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
Q. How can researchers identify and validate the primary biological targets of this compound?
Methodological Answer:
- Chemoproteomics: Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
- Kinase Profiling: Screen against panels of 300+ kinases to identify off-target effects .
- CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes and assessing loss of compound efficacy .
Q. How should contradictory data from different synthetic batches or biological assays be resolved?
Methodological Answer:
- Batch Analysis: Compare NMR spectra and HRMS data to identify impurities or stereochemical variations .
- Assay Reprodubility: Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to reconcile IC₅₀ variations caused by cell line heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
